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Compound of Interest

Compound Name: L-Idose-2-13C

Cat. No.: B1161221

Get Quote

Part 1: Core Directive & Strategic Overview
Executive Summary
L-Idose is a rare aldohexose and the C-5 epimer of D-Glucose.[1] While its derivative, L-

Iduronic acid (IdoA), is a critical structural component of glycosaminoglycans (GAGs) like

heparin and dermatan sulfate, free L-Idose is metabolically distinct. It is not a substrate for

hexokinase and thus does not enter glycolysis. Instead, it serves as a highly specific probe for

Aldose Reductase (AR) activity via the polyol pathway and for studying rare sugar transport

mechanisms.

Using L-Idose-2-13C provides a noise-free spectral window for Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) studies. Unlike uniformly labeled sugars, the specific C2

label eliminates scalar coupling complexity and provides a singular, high-intensity reporter atom

that tracks the transition from the cyclic hemiacetal (sugar) to the linear alcohol (polyol) or other

rare metabolites.

Scientific Causality: Why L-Idose-2-13C?
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Metabolic Orthogonality: Mammalian cells lack the kinases (e.g., hexokinase, galactokinase)

to phosphorylate L-Idose efficiently. Consequently, it bypasses the "metabolic noise" of

glycolysis and the TCA cycle, accumulating primarily as L-Iditol via Aldose Reductase.

The C2 Advantage:

NMR Resolution: In 13C-NMR, the C2 resonance of aldoses (typically 70-75 ppm) shifts

significantly upon reduction to a polyol or isomerization.

Anomeric Stability: Unlike C1 labels, which split signals between

and

anomers, the C2 signal is often simpler to track in HSQC spectra, and it remains
chemically stable during ring-opening events.

Part 2: Mechanism & Pathway Visualization
The Polyol Probe Mechanism
The primary utility of L-Idose-2-13C in cell culture is to measure the flux through the Aldose

Reductase (AKR1B1) pathway. This enzyme reduces the aldehyde group at C1 to a hydroxyl,

converting L-Idose to L-Iditol. This reaction mirrors the pathological accumulation of sorbitol

from glucose in diabetes, but without the interference of glucose flux.
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Caption: Pathway of L-Idose-2-13C metabolism. Unlike Glucose, Idose bypasses glycolysis

and is selectively reduced to Iditol by Aldose Reductase.

Part 3: Experimental Protocol
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Reagent Preparation
L-Idose-2-13C Stock (100 mM): Dissolve 18 mg of L-Idose-2-13C (MW ~181.15 g/mol ) in

1.0 mL of sterile, nuclease-free water. Filter sterilize using a 0.22 µm PVDF syringe filter.

Store at -20°C.

Labeling Medium: Use glucose-free DMEM or RPMI 1640. Supplement with 2 mM Glutamine

and 10% Dialyzed FBS (to remove endogenous sugars).

Note: If studying competition, use low-glucose medium (1-2 mM Glucose) + 5-25 mM L-
Idose-2-13C.

Cell Culture Labeling Workflow
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Step Action Critical Technical Insight

1. Seeding

Seed cells (e.g., HepG2, INS-

1E, or CHO) at

cells/well in 6-well plates.

Ensure 70-80% confluency

before labeling to maximize

metabolic mass for NMR

detection.

2. Starvation

Wash cells 2x with PBS.

Incubate in Glucose-Free

Media for 1 hour.

Depletes intracellular glucose

pools, forcing the uptake of the

supplied rare sugar and

reducing isotopic dilution.

3. Pulse

Replace media with Labeling

Medium containing 5 mM to 20

mM L-Idose-2-13C. Incubate

for 24–48 hours.

High concentration (20 mM) is

often required because GLUT

transporters have lower affinity

for L-Idose than D-Glucose.

4. Quench
Aspirate media. Rapidly wash

3x with ice-cold PBS.

Do not trypsinize.

Trypsinization causes

metabolic leakage. Wash

rapidly to stop transport.

5. Extraction

Add 800 µL of -80°C

Methanol:Water (80:20)

directly to the monolayer.

Scrape cells on ice.

Cold methanol creates

microprecipitates of proteins

while extracting polar

metabolites (Idose, Iditol)

efficiently.

6. Clarification

Transfer lysate to tube. Vortex

1 min. Centrifuge at 14,000 x g

for 10 min at 4°C.

Collect supernatant

(metabolites). The pellet

contains proteins/DNA and can

be used for normalization

(BCA assay).

7. Drying
Evaporate supernatant in a

SpeedVac (no heat).

Remove all methanol. Residual

solvent interferes with NMR

shimming.

Analytical Detection (NMR & MS)
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Method A: 1H-13C HSQC NMR (Gold Standard)
Reconstitution: Dissolve dried extract in 600 µL

containing 0.5 mM DSS (internal standard).

Acquisition: Run a 2D 1H-13C HSQC experiment.

Target Signals:

L-Idose-2-13C (Pyranose): Look for cross-peaks corresponding to the C2-H2 correlation.

-anomer C2 is typically ~70-72 ppm (13C) / 3.5-3.8 ppm (1H).

L-Iditol-2-13C (Polyol): Look for a shift in the C2 resonance. Polyols usually show signals

in the 70-74 ppm range but with distinct proton chemical shifts due to the open chain

flexibility.

Interpretation: The ratio of Iditol/Idose peak volumes represents the Aldose Reductase

Activity Index.

Method B: LC-MS/MS (High Sensitivity)
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Amide column.

Mobile Phase: Acetonitrile/Water (ammonium acetate buffer).

Transition: Monitor the [M-H]- ion (m/z 180.06 for 13C-labeled vs 179.06 unlabeled).

Differentiation: L-Idose and L-Iditol have the same mass (if reduced? No, reduction adds

2H).

L-Idose-2-13C: MW ~181.15 (Aldose).

L-Iditol-2-13C: MW ~183.17 (Polyol).

Mass Shift: The reduction adds +2 Da. This is easily resolved by MS.

Part 4: Data Analysis & Troubleshooting
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Interpreting the Data
The accumulation of L-Iditol-2-13C is a direct measure of polyol pathway flux.

Formula for AR Activity:

Troubleshooting Guide
Issue Possible Cause Solution

Low Signal Intensity Poor uptake of L-Idose.

Increase concentration to 25

mM or extend incubation to

48h. Ensure media is glucose-

free to remove GLUT

competition.

No Conversion to Iditol
Low Aldose Reductase

expression.

Use a positive control cell line

(e.g., Schwann cells or Lens

epithelial cells) known for high

AR activity.

Complex Spectra
Contamination with cytosolic

proteins.

Ensure the methanol

extraction step is performed at

-80°C and centrifuged strictly

at 4°C to precipitate all

macromolecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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